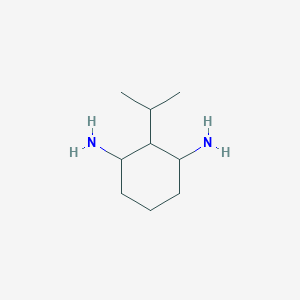
2-Propan-2-ylcyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-ylcyclohexane-1,3-diamine, also known as iPr2CND, is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a chiral diamine that contains two isopropyl groups and a cyclohexane ring, making it a useful building block in organic synthesis.
Scientific Research Applications
IPr2CND has been widely used in scientific research due to its unique properties. It is a chiral diamine that can be used as a ligand in asymmetric catalysis. It has also been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-Propan-2-ylcyclohexane-1,3-diamine is not fully understood. However, it is believed to work as a chiral ligand in asymmetric catalysis by forming a complex with a metal catalyst. The resulting complex can then catalyze a chemical reaction, leading to the formation of a chiral product.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of 2-Propan-2-ylcyclohexane-1,3-diamine. However, studies have shown that it is non-toxic and does not have any significant effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Propan-2-ylcyclohexane-1,3-diamine is its chiral nature, which makes it a useful building block in asymmetric catalysis. It is also relatively easy to synthesize and is non-toxic. However, one of the limitations of 2-Propan-2-ylcyclohexane-1,3-diamine is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
Future Directions
There are several future directions for the use of 2-Propan-2-ylcyclohexane-1,3-diamine in scientific research. One potential area of research is the development of new catalysts using 2-Propan-2-ylcyclohexane-1,3-diamine as a ligand. Another area of research is the synthesis of new compounds using 2-Propan-2-ylcyclohexane-1,3-diamine as a building block. Additionally, there is potential for the use of 2-Propan-2-ylcyclohexane-1,3-diamine in the development of new materials with unique properties.
Synthesis Methods
The synthesis of 2-Propan-2-ylcyclohexane-1,3-diamine can be achieved through a two-step process. First, 2-cyanocyclohexanone is reacted with diisopropylamine in the presence of a catalyst to form the intermediate product, 2-(diisopropylamino)cyclohexanone. This intermediate is then reduced with sodium borohydride to yield 2-Propan-2-ylcyclohexane-1,3-diamine.
properties
CAS RN |
172500-13-9 |
|---|---|
Product Name |
2-Propan-2-ylcyclohexane-1,3-diamine |
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-propan-2-ylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)9-7(10)4-3-5-8(9)11/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
VSPTYJFXRZZHOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(CCCC1N)N |
Canonical SMILES |
CC(C)C1C(CCCC1N)N |
synonyms |
1,3-Cyclohexanediamine,2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



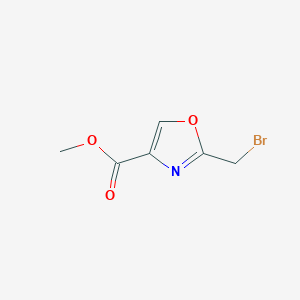
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)
![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)





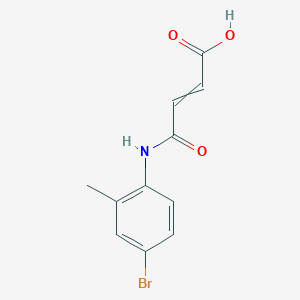
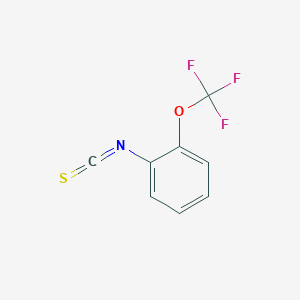
![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
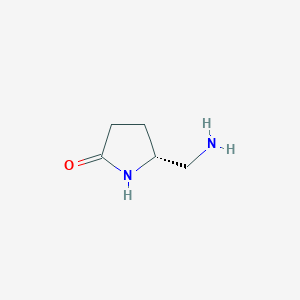
![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)
